molecular formula C20H22N2O3 B2440516 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide CAS No. 1260935-48-5

2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide

Cat. No.: B2440516
CAS No.: 1260935-48-5
M. Wt: 338.407
InChI Key: BVFUAADRNMWMNH-UHFFFAOYSA-N
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Description

2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide is an organic compound with a complex structure, featuring both cyano and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2,4-dimethoxybenzaldehyde, which undergoes a condensation reaction with 2-ethylphenylamine to form an imine. This imine is then subjected to a cyanation reaction to introduce the cyano group, followed by an amide formation step to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or nitriles.

Scientific Research Applications

2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to its bioactive effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)propanamide
  • 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-propylphenyl)propanamide

Uniqueness

2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide is unique due to the presence of both cyano and amide functional groups, which confer distinct reactivity and potential bioactivity. Its specific substitution pattern on the phenyl rings also contributes to its unique chemical properties and applications.

Properties

IUPAC Name

2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-4-14-7-5-6-8-18(14)22-20(23)16(13-21)11-15-9-10-17(24-2)12-19(15)25-3/h5-10,12,16H,4,11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFUAADRNMWMNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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